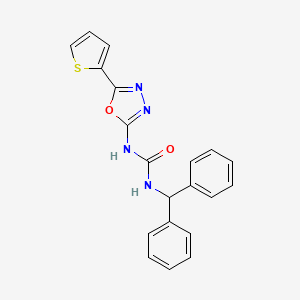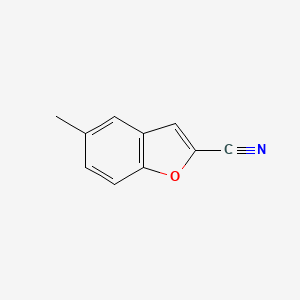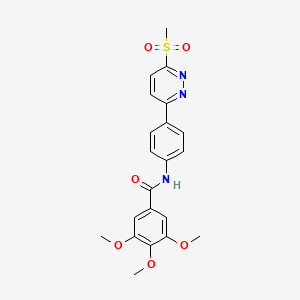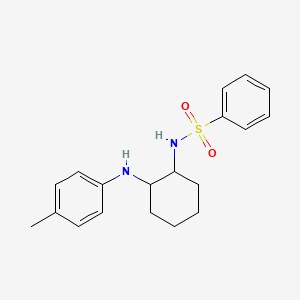
1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, also known as BTOU, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTOU is a urea derivative that contains an oxadiazole ring and a thiophene ring, which are known to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These compounds can form protective layers on metal surfaces, significantly enhancing resistance to corrosion in acidic environments. The adsorption of these inhibitors on mild steel has been described by the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antioxidant Activity
Synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antioxidant activity have been explored, highlighting the potential of these compounds in mitigating oxidative stress, which is a factor in many chronic diseases (George, Sabitha, Kumar, & Ravi, 2010).
Versatile Condensing Agents
Certain 1,3,4-oxadiazole derivatives act as novel and reactive condensing agents, facilitating the synthesis of a wide range of compounds including amides, esters, ureas, and polyamides under mild conditions. This application is significant for polymer chemistry and materials science (Saegusa, Watanabe, & Nakamura, 1989).
Antimicrobial and Cytotoxic Activities
The synthesis of novel urea derivatives linked to 1,3,4-oxadiazole structures has shown promising antimicrobial activity against various bacterial strains and fungal pathogens, as well as cytotoxicity against cancer cell lines, suggesting potential for pharmaceutical development (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Urease Inhibition
Research has identified 1,3,4-oxadiazole molecules as potent urease inhibitors, which could have applications in treating diseases related to the urease enzyme, such as certain types of bacterial infections and urolithiasis (Akhtar, Rehman, Siddiqa, Abbasi, Rasool, Lodhi, Nafeesa, & Khan, 2014).
Insect Growth Regulation
The structural elucidation of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea has provided insights into its function as a novel insect-growth regulator. Understanding the crystal structure aids in the design of more effective compounds for pest control (Zhong, Zhixiang, Gonghua, Xu-hong, & Jie, 1999).
Synthesis of Novel Urea Derivatives
The development of new synthetic pathways to create benzhydryl-phenylureas has expanded the toolbox of organic chemistry, enabling the production of compounds with potential applications in medicinal chemistry and material sciences (Muccioli, Wouters, Poupaert, Norberg, Poppitz, Scriba, & Lambert, 2003).
Propiedades
IUPAC Name |
1-benzhydryl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-12-7-13-27-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,21,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUUYAHBQDOXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)

![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)
methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)

![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)


![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)